Protolichesterinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Protolichesterinic acid (PA) is a well-known lichen compound that has shown significant anti-proliferative effects against several cancer cell lines .

Mode of Action

The mode of action of PA involves inducing apoptosis in cells via the enhanced accumulation of intracellular reactive oxygen species (ROS) and mitochondrial damage . This leads to cell death, particularly in Candida tropicalis . The rise in ROS is due to the dysfunction of mitochondria caused by PA .

Biochemical Pathways

The secondary metabolites in lichens, including PA, are derived from three chemical pathways: the acetate-polymalonate pathway, the shikimic acid pathway, and the mevalonic acid pathway

Pharmacokinetics

It’s known that pa is metabolically processed and expelled from cells via the mercapturic pathway, which consumes glutathione . This leads indirectly to increased glutathione levels with minimal effects on redox balance .

Result of Action

The result of PA’s action is the induction of apoptosis in cells, leading to cell death . This is evidenced by the enhanced accumulation of intracellular ROS and mitochondrial damage . In in vivo tests, PA significantly enhanced the survival of C. tropicalis infected Caenorhabditis elegans .

Action Environment

It’s known that lichens, including those that produce pa, are outstandingly successful organisms that exploit a wide range of habitats throughout the world . This suggests that PA may be stable and effective in various environmental conditions.

Biochemische Analyse

Biochemical Properties

Protolichesterinic acid plays a significant role in biochemical reactions. It exhibits antimicrobial activity against a variety of human pathogenic bacterial and fungal strains Its broad-spectrum antimicrobial property suggests that it likely interacts with multiple targets within microbial cells .

Cellular Effects

This compound has been shown to have an anti-proliferative effect against several cancer cell lines . It influences cell function by inducing changes in cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It has been suggested that its antimicrobial activity may be due to its ability to disrupt microbial cell membranes . In terms of its anti-proliferative effects, it has been suggested that this compound may induce apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

It has been reported that this compound exhibits significant antimicrobial activity, suggesting that it remains stable and active over the course of experiments .

Vorbereitungsmethoden

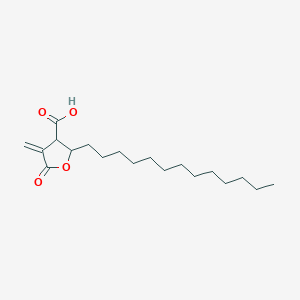

Synthetic Routes and Reaction Conditions: Protolichesterinic acid can be extracted from lichens using ethyl acetate as a solvent. The extract is then purified using silica gel column chromatography . The chemical structure is characterized by various spectroscopic methods, including 1H-NMR, 13C-NMR, DEPT, 1H-1H COSY, HMQC, HMBC, UV, and HR-MS .

Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most studies focus on laboratory-scale extraction and purification from natural sources .

Analyse Chemischer Reaktionen

Types of Reactions: Protolichesterinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Protolichesterinic acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.

Medicine: The compound has shown potential as an anti-proliferative agent against several cancer cell lines, including breast and pancreatic cancer.

Vergleich Mit ähnlichen Verbindungen

Usnic Acid: Known for its antimicrobial and anti-inflammatory properties.

Physodic Acid: Exhibits anti-tumor effects on various cancer cell lines.

Protolichesterinic acid stands out due to its dual antimicrobial and anti-proliferative activities, making it a promising candidate for further research and potential therapeutic applications.

Eigenschaften

CAS-Nummer |

1448-96-0 |

|---|---|

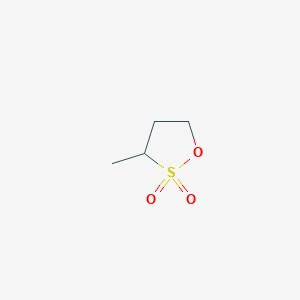

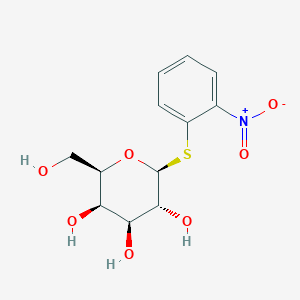

Molekularformel |

C19H32O4 |

Molekulargewicht |

324.5 g/mol |

IUPAC-Name |

(2R,3S)-4-methylidene-5-oxo-2-tridecyloxolane-3-carboxylic acid |

InChI |

InChI=1S/C19H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-17(18(20)21)15(2)19(22)23-16/h16-17H,2-14H2,1H3,(H,20,21)/t16-,17+/m1/s1 |

InChI-Schlüssel |

WZYZDHVPSZCEEP-SJORKVTESA-N |

SMILES |

CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |

Isomerische SMILES |

CCCCCCCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |

| 17002-28-7 1448-96-0 |

|

Synonyme |

protolichesterinic acid protolichesterinic acid, (2R-trans)-isomer; K salt protolichesterinic acid, (2S-trans)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)